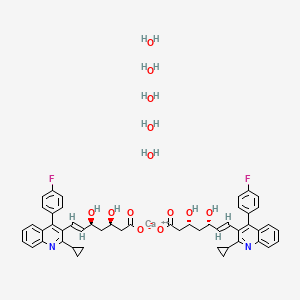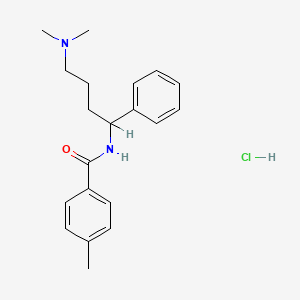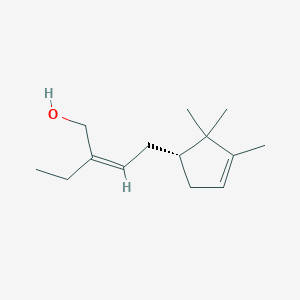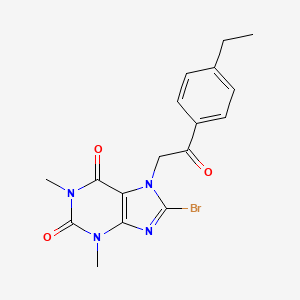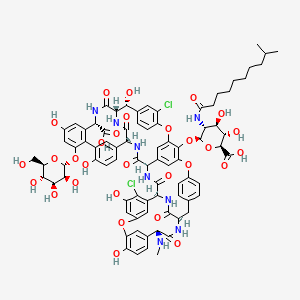
2-Ethyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a complex organic compound with a unique structure that includes an ethyl group, a diethylaminoethyl group, and a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoxepin Core: The initial step involves the formation of the dibenzoxepin core through a cyclization reaction. This can be achieved by reacting appropriate aromatic precursors under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the dibenzoxepin core with a suitable thiol reagent, such as ethanethiol, under controlled conditions.
Attachment of the Diethylaminoethyl Group: The final step involves the attachment of the diethylaminoethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with diethylaminoethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Ethyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Diethylaminoethyl chloride, other nucleophiles; typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Compounds with different substituents replacing the diethylaminoethyl group
科学研究应用
2-Ethyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Ethyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cell proliferation, leading to its observed biological effects.
相似化合物的比较
2-Ethyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin can be compared with other similar compounds, such as:
2-Chloro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with a chlorine atom instead of an ethyl group.
Ethyl 11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylate: Contains a carboxylate group and a dimethylaminoethyl group instead of a diethylaminoethyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
CAS 编号 |
87673-16-3 |
|---|---|
分子式 |
C22H29NOS |
分子量 |
355.5 g/mol |
IUPAC 名称 |
N,N-diethyl-2-[(2-ethyl-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C22H29NOS/c1-4-17-11-12-21-20(15-17)22(25-14-13-23(5-2)6-3)19-10-8-7-9-18(19)16-24-21/h7-12,15,22H,4-6,13-14,16H2,1-3H3 |
InChI 键 |
IBPCXYFWCUHMCJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)OCC3=CC=CC=C3C2SCCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



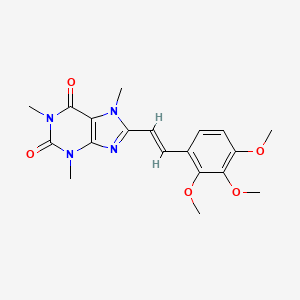
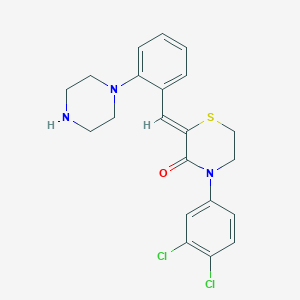
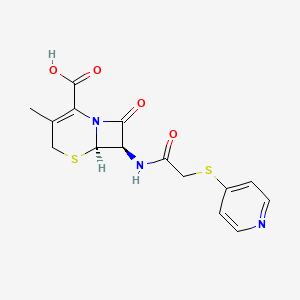

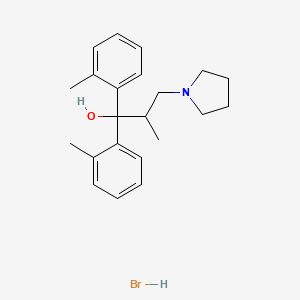
![[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773997.png)

